molecular formula C12H18N2O B1521705 [1-(2-Aminophenyl)piperidin-4-yl]methanol CAS No. 402924-76-9

[1-(2-Aminophenyl)piperidin-4-yl]methanol

Cat. No. B1521705
M. Wt: 206.28 g/mol
InChI Key: SFRWPOIGYKNCAT-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)piperidin-4-yl]methanol (APPM) is a synthetic compound with various applications in pharmaceuticals, biochemistry, and biotechnology. It is an aminophenylpiperidine derivative, which is a class of compounds with a wide range of biological activities. APPM has been studied extensively due to its potential therapeutic effects, including anti-inflammatory, anti-viral, and anti-cancer activity. In addition, APPM has been used in laboratory experiments to study enzyme activity and biochemical pathways.

Scientific Research Applications

Synthesis and Characterization

A substantial part of the research on compounds related to "[1-(2-Aminophenyl)piperidin-4-yl]methanol" involves their synthesis and structural characterization. For instance, novel pyridine derivatives incorporating piperidine units have been synthesized and characterized, highlighting the diversity of chemical modifications possible with piperidine structures (Wu Feng, 2011). Similarly, the study on methanol as a solvent demonstrates its significant influence on lipid dynamics, which indirectly relates to the use of methanol in the synthesis and handling of such compounds (Michael H. L. Nguyen et al., 2019).

Molecular Structure Analysis

The detailed analysis of molecular structures through techniques such as X-ray diffraction and spectroscopy has been a focus area. Studies have detailed the crystal structures of compounds structurally similar to "[1-(2-Aminophenyl)piperidin-4-yl]methanol," revealing insights into their molecular geometry and potential interactions (C. S. Karthik et al., 2021). Such analyses are crucial for understanding the chemical reactivity and potential applications of these compounds.

Applications in Catalysis and Material Science

Research has also explored the catalytic properties of piperidine-related compounds, including their roles in facilitating chemical transformations. For example, the electrochemical oxidation of 2-substituted piperidines represents a step towards synthesizing hydroxylated γ-amino acids, a process pivotal for the production of various pharmaceutical and biologically active compounds (Kerstin Bodmann et al., 2006). Additionally, the synthesis and crystal structure analysis of toluene and chloro-benzene sulfonated piperidine derivatives underline the structural diversity and potential for creating new materials or catalysts (H. R. Girish et al., 2008).

properties

IUPAC Name

[1-(2-aminophenyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-3-1-2-4-12(11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRWPOIGYKNCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Aminophenyl)piperidin-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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